1-Ethyl-2-sulphonatoquinolinium
Description
1-Ethyl-2-sulphonatoquinolinium is a quinoline-derived compound characterized by an ethyl group at the 1-position and a sulfonate group at the 2-position of the quinolinium ring. Quinoline derivatives are widely studied for their applications in medicinal chemistry, catalysis, and materials science due to their aromatic heterocyclic structure. Structural analogs and related quinoline derivatives (e.g., 1-ethylquinolin-2-one, substituted quinolines) offer indirect insights into its properties .
Properties
CAS No. |
4329-91-3 |
|---|---|
Molecular Formula |
C11H11NO3S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
1-ethylquinolin-1-ium-2-sulfonate |
InChI |
InChI=1S/C11H11NO3S/c1-2-12-10-6-4-3-5-9(10)7-8-11(12)16(13,14)15/h3-8H,2H2,1H3 |
InChI Key |
VDLUATXFGISGEH-UHFFFAOYSA-N |
SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)S(=O)(=O)[O-] |
Canonical SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)S(=O)(=O)[O-] |
Other CAS No. |
4329-91-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares 1-Ethyl-2-sulphonatoquinolinium with key analogs identified in the evidence:
Key Observations :
- Solubility: The sulfonate group in this compound likely confers higher water solubility compared to non-ionic analogs like 1-ethylquinolin-2-one or methyl-substituted quinolines .
- Reactivity: The quinolinium core is more electrophilic than neutral quinoline derivatives, enabling participation in charge-transfer interactions or as a catalyst in polar reactions.
- Biological Activity: Unlike amino- or hydroxy-substituted quinolines (e.g., 7,8-dimethylquinolin-3-ol), the sulfonate group may reduce membrane permeability, limiting its direct use in drug design but enhancing utility in extracellular applications .
Thermal and Chemical Stability
- This compound: Sulfonate groups generally improve thermal stability, but the ionic nature may increase hygroscopicity. No direct data on decomposition temperatures is available.
- Chloro-Methoxy Derivatives: Halogenated quinolines (e.g., 4-chloro-6-methoxyquinolin-8-amine) often exhibit higher thermal stability due to strong C-Cl bonds but may pose environmental toxicity risks .
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